N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide
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Overview
Description
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse pharmacological properties and are widely used in various scientific research fields. The structure of this compound includes a quinoxaline ring substituted with a chlorine atom at the 3-position and a sulfonamide group attached to a difluorobenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide typically involves the reaction of 3-chloroquinoxaline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition of certain biological processes, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
- N-(3-chloroquinoxalin-2-yl)methanesulfonamide
- N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide is unique due to the presence of the difluorobenzene ring, which can enhance its chemical stability and biological activity. The combination of the quinoxaline and sulfonamide moieties also contributes to its diverse pharmacological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O2S/c15-13-14(19-11-4-2-1-3-10(11)18-13)20-23(21,22)12-7-8(16)5-6-9(12)17/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYBUHTZSOOMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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